molecular formula C17H15FN4O2 B2808540 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 898623-68-2

6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2808540
CAS No.: 898623-68-2
M. Wt: 326.331
InChI Key: UFBSBRCHPZOEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C17H15FN4O2 and its molecular weight is 326.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antibacterial and Antifungal Agents

Research has shown that derivatives of 1,2,4-triazin-5(4H)-one, incorporating pharmacophores such as fluorobenzyl and methoxyphenyl groups, exhibit significant antibacterial and antifungal activities. For instance, the synthesis of fluorine-containing thiadiazolotriazinones demonstrated promising antibacterial properties at low concentrations, highlighting the potential of such compounds in developing new antimicrobial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Additionally, compounds synthesized from 1,2,4-triazole derivatives were screened for antimicrobial activities, revealing good to moderate effects against various microorganisms, further supporting the utility of 1,2,4-triazin-5(4H)-one derivatives in combating infectious diseases (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Antioxidant and Anticancer Applications

In another study, novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety were synthesized and evaluated as antioxidants. These compounds exhibited more activity than other synthesized systems, indicating their potential as antioxidant agents (Makki, M., Abdel-Rahman, R. M., & Alharbi, Abdulrahman S., 2018). Furthermore, the synthesis and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity against a panel of cancer types demonstrated the chemotherapeutic potential of these compounds (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).

Molecular Structure and Interaction Studies

The molecular structure and intermolecular interactions of derivatives have been explored to understand their binding mechanisms and improve their efficacy. For instance, the synthesis and molecular structure analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provided insights into its potential as a bioactive compound through hydrogen bonding and pi-pi stacking interactions (Hwang, L., Tu, Chunlai, Wang, Jung, & Lee, Gene-Hsiang, 2006).

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-24-14-4-2-3-13(10-14)19-17-20-16(23)15(21-22-17)9-11-5-7-12(18)8-6-11/h2-8,10H,9H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBSBRCHPZOEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.